iOWH-032

説明

IOWH-032は、嚢胞性線維症膜貫通コンダクタンスレギュレーター塩化物チャネルの強力な阻害作用で知られる合成化合物です。 この化合物は、特にコレラ毒素による分泌性下痢の治療における潜在的な治療用途について調査されています .

準備方法

IOWH-032の合成には、3,5-ジブロモ-4-ヒドロキシベンズアルデヒドの調製から始まる複数のステップが含まれます。この中間体は、次に4-フェノキシベンジルアミンと反応させて対応するシッフ塩基を形成します。 シッフ塩基は、シアン化ブロムと環化して最終生成物である3-(3,5-ジブロモ-4-オキソシクロヘキサ-2,5-ジエン-1-イリデン)-N-[(4-フェノキシフェニル)メチル]-1,2,4-オキサジアゾール-5-カルボキサミドを生成します .

化学反応の分析

IOWH-032は、以下を含むさまざまな化学反応を起こします。

酸化: this compoundは、特定の条件下で酸化されて対応する酸化物を形成することができます。

還元: この化合物は、還元されてさまざまな誘導体を形成することができます。

置換: this compoundは、特に臭素部位で置換反応を起こし、さまざまな置換誘導体を形成することができます。

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のための求核剤が含まれます . これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。

科学研究への応用

This compoundは、幅広い科学研究への応用があります。

化学: 塩化物チャネルの阻害を研究するためのモデル化合物として使用されます。

生物学: this compoundは、さまざまな生物学的プロセスにおける嚢胞性線維症膜貫通コンダクタンスレギュレーターの役割を調査するために使用されます。

医学: この化合物は、分泌性下痢および塩化物チャネル機能不全に関連するその他の疾患の潜在的な治療法として調査されています。

科学的研究の応用

Treatment of Cholera

Overview

Cholera, caused by Vibrio cholerae, remains a significant global health challenge, particularly in areas with inadequate sanitation. iOWH-032 was designed as an antisecretory therapeutic to mitigate the severe fluid loss associated with cholera by inhibiting CFTR-mediated intestinal secretion.

Clinical Trials

A Phase 2a randomized, double-blind, placebo-controlled study was conducted to evaluate the safety and preliminary efficacy of this compound in healthy volunteers infected with V. cholerae. The study involved 47 subjects who received either this compound or a placebo for three days.

Results

- Safety Profile : this compound was generally well tolerated, with no significant adverse effects reported at doses up to 500 mg every 8 hours.

- Efficacy : The study found a non-significant reduction in diarrheal output (25.4 mL/hour for the treatment group vs. 32.6 mL/hour for placebo), indicating that while the compound was safe, it did not demonstrate sufficient efficacy to warrant further development for cholera treatment .

Antiviral Activity Against SARS-CoV-2

Mechanism of Action

Recent studies have indicated that this compound may also possess antiviral properties against SARS-CoV-2. It interacts with the RNA binding interface of the virus's helicase-polymerase complex, potentially disrupting viral replication.

Experimental Findings

- In Vitro Studies : In bronchial cells expressing wild-type CFTR, this compound exhibited antiviral activity against SARS-CoV-2 at low micromolar concentrations .

- Cytotoxicity Assay : The compound was tested at varying concentrations (0.1 μM to 100 μM) to assess its cytotoxic effects, with results indicating a favorable safety profile in terms of cellular viability .

Inhibition of Other Viral Infections

Research has also explored the potential of this compound in inhibiting other viruses, such as herpes simplex virus types 1 and 2 (HSV-1 and HSV-2). Studies suggest that CFTR inhibitors like this compound can suppress these infections, highlighting a broader application beyond gastrointestinal diseases .

Data Summary

| Application | Study Type | Key Findings |

|---|---|---|

| Cholera Treatment | Phase 2a Clinical Trial | Safe but not effective; no significant reduction in diarrhea severity |

| SARS-CoV-2 | In Vitro Studies | Exhibits antiviral activity; interferes with viral replication mechanisms |

| Herpes Simplex Virus | Laboratory Studies | Demonstrated inhibition of HSV infection |

作用機序

IOWH-032は、嚢胞性線維症膜貫通コンダクタンスレギュレーター塩化物チャネルを阻害することでその効果を発揮します。この阻害は、細胞膜を横切る塩化物イオンの流動を減らし、それによりコレラ毒素誘発分泌性下痢などの状態における体液および電解質の喪失を減少させます。 This compoundの分子標的は、塩化物チャネルそのものと、イオン輸送および体液恒常性に関与する経路を含みます .

類似の化合物との比較

This compoundは、嚢胞性線維症膜貫通コンダクタンスレギュレーター塩化物チャネルの強力な阻害における独自性を持っています。類似の化合物には以下が含まれます。

PPQ-102: 異なる作用機序を持つ別の嚢胞性線維症膜貫通コンダクタンスレギュレーター阻害剤。

GlyH-101: 類似の塩化物チャネル阻害特性を有するが、化学構造が異なる化合物。

OSSK-2およびOSSK-3: GlyH-101と類似の構造を持ち、塩化物チャネル阻害も示す化合物

This compoundは、その特定の阻害プロファイルと、分泌性下痢およびその他の塩化物チャネル関連疾患の治療における潜在的な治療用途により際立っています。

類似化合物との比較

IOWH-032 is unique in its potent inhibition of the cystic fibrosis transmembrane conductance regulator chloride channel. Similar compounds include:

PPQ-102: Another cystic fibrosis transmembrane conductance regulator inhibitor with a different mechanism of action.

GlyH-101: A compound with similar chloride channel inhibition properties but different chemical structure.

OSSK-2 and OSSK-3: Compounds with structures similar to GlyH-101 that also exhibit chloride channel inhibition

This compound stands out due to its specific inhibition profile and its potential therapeutic applications in treating secretory diarrhea and other chloride channel-related conditions.

生物活性

iOWH-032 is a synthetic small molecule developed primarily as an antisecretory agent targeting the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. This compound is being investigated for its potential to treat cholera and other diarrheal diseases by inhibiting excessive fluid secretion in the intestines, thereby mitigating dehydration and severe symptoms associated with these conditions. The development of this compound has been supported by organizations such as the Bill & Melinda Gates Foundation and PATH.

This compound functions by blocking chloride ion flow through the CFTR channel, which is a key player in fluid secretion during diarrheal episodes caused by pathogens like Vibrio cholerae. By inhibiting this channel, this compound aims to reduce the volume of fluid lost from the gastrointestinal tract, thus shortening the duration and severity of diarrhea symptoms.

Key Mechanistic Insights:

- CFTR Inhibition : this compound has an in vitro IC50 of approximately 5 μM, indicating effective inhibition of CFTR in cellular models.

- Impact on Fluid Secretion : In animal models, this compound demonstrated a significant reduction in cholera toxin-induced intestinal secretion and fecal output.

Phase 2a Clinical Trial

A pivotal Phase 2a clinical trial was conducted to evaluate the safety and efficacy of this compound in a controlled human infection model involving V. cholerae. Key findings from this trial include:

- Study Design : The trial involved 47 subjects who were infected with V. cholerae and randomized to receive either this compound (500 mg every 8 hours) or a placebo for three days.

- Safety Profile : this compound was generally well-tolerated, with no serious adverse effects reported. The maximum plasma concentration achieved was 4,270 ng/mL after three days.

- Efficacy Results :

- Diarrheal stool output rate for the treatment group was 25.4 mL/hour compared to 32.6 mL/hour for the placebo group, reflecting a 23% reduction that was not statistically significant.

- No significant differences were observed in diarrhea severity or frequency between the treatment and placebo groups.

Summary of Clinical Outcomes

| Outcome Measure | This compound Group | Placebo Group | Statistical Significance |

|---|---|---|---|

| Mean Diarrheal Output (mL/hour) | 25.4 | 32.6 | Not Significant |

| Plasma Concentration (ng/mL) | 4,270 | N/A | N/A |

These findings suggest that while this compound is safe for use, it may not provide sufficient clinical benefit to warrant further development specifically for cholera treatment.

Broader Biological Activity

Recent studies have also explored the antiviral potential of this compound against SARS-CoV-2. Research indicates that CFTR inhibitors like this compound can exhibit antiviral activity in vitro, suggesting a broader application beyond gastrointestinal disorders.

Antiviral Activity Evaluation

In vitro studies demonstrated that this compound effectively reduced viral loads when applied to bronchial epithelial cells infected with SARS-CoV-2. This highlights its potential as a multifaceted therapeutic agent.

特性

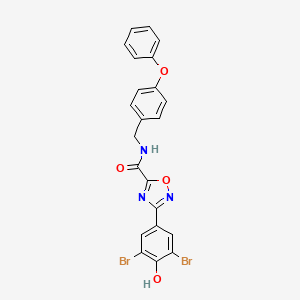

IUPAC Name |

3-(3,5-dibromo-4-hydroxyphenyl)-N-[(4-phenoxyphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15Br2N3O4/c23-17-10-14(11-18(24)19(17)28)20-26-22(31-27-20)21(29)25-12-13-6-8-16(9-7-13)30-15-4-2-1-3-5-15/h1-11,28H,12H2,(H,25,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSFNLJXHXBIKDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)CNC(=O)C3=NC(=NO3)C4=CC(=C(C(=C4)Br)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15Br2N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001026095 | |

| Record name | 3-(3,5-Dibromo-4-hydroxyphenyl)-N-[(4-phenoxyphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001026095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

545.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1191252-49-9 | |

| Record name | IOWH-032 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1191252499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | IOWH-032 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12959 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-(3,5-Dibromo-4-hydroxyphenyl)-N-[(4-phenoxyphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001026095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IOWH-032 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Y3GDT6YWV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the primary mechanism of action of IOWH032?

A1: IOWH032 acts as an inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel [, , ]. This channel plays a crucial role in fluid secretion in various tissues, including the intestines. By inhibiting CFTR, IOWH032 aims to reduce fluid secretion and potentially alleviate symptoms of secretory diarrhea [].

Q2: Has IOWH032 shown efficacy in treating cholera in clinical trials?

A2: A Phase 2a clinical trial (NCT04150250) investigated the safety and efficacy of IOWH032 in treating cholera in a controlled human infection model []. While the compound was found to be generally safe and achieved adequate plasma levels, it did not significantly reduce diarrheal stool output or severity compared to placebo []. Therefore, further development of IOWH032 for cholera treatment is not currently being pursued [].

Q3: Are there other potential applications for IOWH032 being explored?

A3: Interestingly, in vitro studies have shown that IOWH032 can inhibit SARS-CoV-2 replication in human bronchial epithelial cells [, ]. This antiviral activity was also observed with another CFTR inhibitor, PPQ-102, suggesting a potential role for CFTR in the viral life cycle []. These findings warrant further investigation to explore the potential of CFTR inhibitors as a therapeutic strategy for COVID-19 [, ].

Q4: How does the structure of IOWH032 influence its activity?

A4: While specific structure-activity relationship (SAR) data for IOWH032 is limited in the provided abstracts, research indicates that slight structural modifications to similar compounds can significantly alter their potency and selectivity for CFTR []. Comparative studies using human, murine, and Xenopus CFTR orthologs have revealed that even small changes in the compound structure can lead to ortholog-specific effects on CFTR potentiation []. This highlights the importance of careful structural optimization for developing effective and selective CFTR modulators [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。